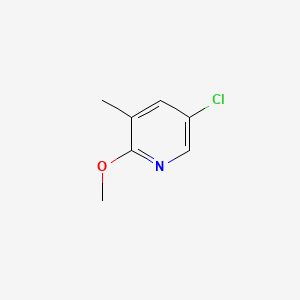

5-Chloro-2-methoxy-3-methylpyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-2-methoxy-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDAXYOAKDLVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 5 Chloro 2 Methoxy 3 Methylpyridine

Precursor Synthesis and Functionalization Routes

The synthesis of 5-Chloro-2-methoxy-3-methylpyridine often begins with the derivatization of simpler, commercially available pyridine (B92270) precursors. This multi-step approach allows for the controlled introduction of the required chloro, methoxy (B1213986), and methyl groups onto the pyridine core.

Strategies for Methylpyridine Derivatization

The derivatization of methylpyridines is a fundamental step in building the target molecule's scaffold. nih.govsigmaaldrich.com These reactions aim to introduce additional functional groups that can later be converted to the desired chloro and methoxy substituents. One common strategy involves the oxidation of the methyl group to a carboxylic acid, which can then direct further substitutions or be transformed into other functional groups. chemicalbook.com Another approach is the direct halogenation of the pyridine ring, a process that can be challenging due to the electron-deficient nature of the pyridine ring, often requiring harsh conditions and yielding mixtures of regioisomers. nih.govresearchgate.net

Recent advancements have focused on more selective methods. For instance, the use of Zincke imine intermediates allows for the transformation of pyridines into reactive alkenes, facilitating highly regioselective halogenation under mild conditions. chemrxiv.orgchemrxiv.org This ring-opening, halogenation, and ring-closing sequence provides a powerful tool for accessing specific halopyridines that are difficult to obtain through traditional electrophilic aromatic substitution. chemrxiv.orgchemrxiv.org

Introduction of Methoxy Functionality

The introduction of a methoxy group onto the pyridine ring is a critical step in the synthesis. wikipedia.org This is typically achieved through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, by a methoxide (B1231860) source like sodium methoxide. youtube.comgoogle.com The electron-withdrawing nature of the pyridine nitrogen facilitates this type of reaction, particularly at the 2- and 4-positions. stackexchange.comvaia.com

In some synthetic routes, the methoxy group can be introduced early on. For example, starting with a hydroxypyridine allows for methylation to form the methoxy derivative before subsequent chlorination steps. prepchem.com The presence of the methoxy group can influence the regioselectivity of subsequent reactions due to its electronic effects. wikipedia.orgnih.gov

Regioselective Chlorination Approaches

Achieving regioselective chlorination is often the most challenging aspect of the synthesis. Direct chlorination of 2-methoxy-3-methylpyridine (B1590087) can lead to a mixture of products. Therefore, indirect methods are often employed. One such method involves the use of a directing group to control the position of chlorination. For instance, a carboxylic acid group, obtained from the oxidation of the methyl group, can be used to direct chlorination to the desired position before being removed or converted back to a methyl group.

Alternatively, starting with a pre-functionalized pyridine ring, such as 2,5-dichloro-3-methylpyridine (B1300166), allows for selective reaction at one of the chloro positions. The chlorine at the 2-position is generally more susceptible to nucleophilic attack than the one at the 5-position, enabling the selective introduction of the methoxy group. youtube.comstackexchange.com

Recent strategies for selective halogenation include the use of designed phosphine (B1218219) reagents that can be installed at specific positions on the pyridine ring and subsequently displaced by a halide nucleophile. nih.gov This method has shown promise for the late-stage halogenation of complex molecules. nih.gov

Direct Synthesis and Optimization of this compound

Direct synthesis routes aim to assemble the target molecule in fewer steps, often by reacting a di-substituted precursor with the appropriate reagents.

Nucleophilic Aromatic Substitution in Halogenated Pyridines

A common and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) on a dihalogenated pyridine precursor. The most logical starting material for this approach is 2,5-dichloro-3-methylpyridine.

The mechanism of SNAr on pyridines involves the attack of a nucleophile at a carbon atom bearing a leaving group. masterorganicchemistry.com The pyridine nitrogen activates the ring towards nucleophilic attack, especially at the ortho (2- and 6-) and para (4-) positions, by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance. stackexchange.comvaia.com In the case of 2,5-dichloro-3-methylpyridine, the chlorine atom at the 2-position is more activated towards nucleophilic substitution than the chlorine at the 5-position. This is because the negative charge of the intermediate formed upon attack at C-2 can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. youtube.comstackexchange.com

Interactive Table: Comparison of SNAr Reactivity in Dichloropyridines

| Precursor | Position of Attack | Nucleophile | Product | Rationale for Selectivity |

| 2,5-Dichloro-3-methylpyridine | C-2 | Methoxide | This compound | The intermediate is stabilized by resonance delocalization of the negative charge onto the ring nitrogen. youtube.comstackexchange.com |

| 2,5-Dichloro-3-methylpyridine | C-5 | Methoxide | 2-Chloro-5-methoxy-3-methylpyridine | The intermediate lacks direct resonance stabilization of the negative charge by the ring nitrogen. |

Methoxylation Reaction Conditions and Yield Enhancement

The reaction of 2,5-dichloro-3-methylpyridine with a methoxide source, typically sodium methoxide in methanol (B129727), is the key step in this direct synthesis. To enhance the yield and selectivity of this methoxylation reaction, several factors can be optimized.

The reaction is generally carried out at elevated temperatures to overcome the activation energy of the SNAr reaction. The concentration of the methoxide nucleophile is also a crucial parameter; a higher concentration can increase the reaction rate. However, excessively harsh conditions (very high temperatures or prolonged reaction times) can lead to the formation of byproducts, such as the di-methoxylated product or other undesired isomers.

Careful control of the reaction temperature and time is therefore essential for maximizing the yield of the desired this compound. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal point for quenching the reaction.

Interactive Table: Optimization of Methoxylation Reaction

| Parameter | Condition | Effect on Yield | Effect on Purity |

| Temperature | Low | Slow reaction rate, low conversion | High purity |

| Moderate | Optimal reaction rate, high yield | Good purity | |

| High | Increased byproduct formation | Lower purity | |

| Reaction Time | Short | Incomplete reaction, low yield | High purity of recovered starting material |

| Optimal | High conversion to product | Good purity | |

| Long | Increased byproduct formation | Lower purity | |

| Nucleophile Concentration | Low | Slow reaction rate | Good purity |

| High | Faster reaction rate, potential for di-substitution | May decrease purity |

Control of Regioselectivity in Multi-substituted Pyridine Synthesis

The regioselective synthesis of multi-substituted pyridines is a significant challenge in organic chemistry. The inherent electronic properties of the pyridine ring often lead to a mixture of isomers upon electrophilic or nucleophilic substitution. Consequently, a variety of methods have been developed to control the position of incoming substituents.

One common strategy involves the use of directing groups , which can activate or deactivate specific positions on the pyridine ring towards substitution. For instance, the methoxy group in a methoxypyridine can direct electrophilic substitution. Another powerful technique is directed ortho-metallation , where a functional group directs the deprotonation of an adjacent carbon atom, allowing for the introduction of an electrophile at that specific position.

The synthesis of a positional isomer, 4-chloro-3-methoxy-2-methylpyridine, has been achieved by suspending 3-methoxy-2-methyl-4(1H)-pyridone in phosphorus oxychloride and refluxing the mixture for 10 hours. prepchem.com This reaction results in the chlorination of the 4-position of the pyridone ring.

Furthermore, the synthesis of 2,5-disubstituted pyridines can be approached through various routes. One method involves the reaction of enamines with β-amino-acrylonitrile derivatives. The reaction conditions, including the choice of protic acid, can influence the nature of the substituent at the 2-position. For example, using hydrochloric or hydrobromic acid can introduce a halogen at this position.

Another approach starts from readily available materials like propionaldehyde (B47417) and acrylic compounds to form a dihydropyridone, which can then be oxidized and subsequently halogenated to yield a 2-halo-5-methylpyridine. google.com The synthesis of 2-chloro-5-methylpyridine (B98176) has been described starting from 5-methyl-3,4-dihydro-2(1H)-pyridone, which is halogenated and dehydrohalogenated. epo.org The initial dihydropyridone can be formed by the amination of a 4-formylpentanoate ester, which itself is a condensation product of propionaldehyde and an acrylic ester. epo.org

The synthesis of 2,5-dibromo-3-methylpyridine (B189406) has been accomplished through a multi-step process starting from 2-amino-3-methylpyridine. This involves an initial acetylation, followed by bromination to yield 2-amino-3-methyl-5-bromopyridine. Subsequent diazotization in the presence of cuprous bromide and hydrogen bromide affords the desired 2,5-dibromo-3-methylpyridine. google.com This di-halogenated intermediate can potentially undergo selective methoxylation to introduce the methoxy group at the 2-position.

A plausible synthetic route to this compound could involve the initial synthesis of 2,5-dichloro-3-methylpyridine. This intermediate could then undergo a nucleophilic aromatic substitution reaction with sodium methoxide to selectively replace the chlorine atom at the 2-position with a methoxy group. The higher reactivity of the 2-position in nucleophilic substitutions on the pyridine ring would favor the desired regioselectivity.

Derivatization and Analog Formation of this compound

The functional groups present in this compound, namely the chloro, methoxy, and methyl groups, offer multiple sites for further chemical modification, allowing for the synthesis of a wide range of derivatives and structural analogues.

Exploration of Functional Group Interconversion on the Pyridine Ring

Functional group interconversions are essential for creating molecular diversity from a common scaffold. In the context of this compound, both the chlorine atom and the methoxy group can be targeted for transformation.

The chloro group at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for its replacement by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce new functional groups. For example, reaction with a primary or secondary amine could yield the corresponding 5-amino-2-methoxy-3-methylpyridine derivative. Similarly, treatment with a thiol would lead to the formation of a 5-thioether.

The methoxy group at the 2-position can also be a site for functional group interconversion. Demethylation can be achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide, to yield the corresponding 2-hydroxypyridine (B17775) derivative, which exists in tautomeric equilibrium with the 2-pyridone form. This pyridone can then be re-alkylated with different alkyl halides to introduce a variety of alkoxy groups or subjected to other transformations. For instance, the hydroxyl group can be converted to a triflate, which is an excellent leaving group for cross-coupling reactions.

The methyl group at the 3-position is generally less reactive but can be functionalized under certain conditions. For instance, radical halogenation could introduce a halogen atom onto the methyl group, forming a halomethylpyridine derivative, which can then be further transformed.

A process for the preparation of 2-chloro-5-chloromethyl-pyridine from a 2-alkoxy-5-alkoxymethyl-pyridine derivative by reaction with a chlorinating agent like phosphorus(V) chloride has been patented. google.com This indicates that alkoxy groups on the pyridine ring can be converted to chloro groups.

Synthesis of Positional Isomers and Structural Analogues

The synthesis of positional isomers of this compound is crucial for structure-activity relationship (SAR) studies in medicinal and agricultural chemistry. Several isomers can be envisioned by rearranging the substituents on the pyridine ring.

Synthesis of 4-Chloro-3-methoxy-2-methylpyridine: A known synthesis of this isomer starts from 3-methoxy-2-methyl-4(1H)-pyridone. Treatment with phosphorus oxychloride leads to the chlorination of the 4-position, affording 4-chloro-3-methoxy-2-methylpyridine. prepchem.com The synthesis of the pyridone precursor can be achieved from maltol (B134687) through a sequence of methylation and amination reactions. google.comgoogle.com

Synthesis of other positional isomers: The synthesis of other isomers, such as 3-chloro-2-methoxy-5-methylpyridine (B1603188) or 5-chloro-4-methoxy-3-methylpyridine, would require different synthetic strategies.

For 3-chloro-2-methoxy-5-methylpyridine , one could envision starting from a 5-methylpyridine derivative. A possible route could involve the synthesis of 2-hydroxy-5-methylpyridine, followed by chlorination at the 3-position and subsequent methylation of the hydroxyl group.

For 5-chloro-4-methoxy-3-methylpyridine , a potential starting material could be 3-methyl-4-nitropyridine (B157339) N-oxide. The nitro group can be displaced by a methoxy group, and the N-oxide can be reduced. Subsequent chlorination would need to be directed to the 5-position.

The synthesis of various substituted pyridines has been explored through multicomponent reactions. For example, a three-component synthesis involving aldehydes, α,β-unsaturated acids, and enamines can lead to diverse tri- and tetrasubstituted pyridines. nih.gov Such methods could potentially be adapted for the synthesis of specific positional isomers of the target compound.

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 2 Methoxy 3 Methylpyridine

Electrophilic Aromatic Substitution Patterns

Directing Effects of Existing Substituents

The regioselectivity of electrophilic aromatic substitution (EAS) on a substituted pyridine (B92270) ring, such as in 5-Chloro-2-methoxy-3-methylpyridine, is governed by the electronic effects of the existing substituents. These substituents can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions.

The substituents on the this compound ring are:

Chloro (Cl) group at C5: Halogens are generally considered deactivating groups due to their electron-withdrawing inductive effect, which makes the aromatic ring less nucleophilic. However, they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate formed during the attack at these positions. youtube.commasterorganicchemistry.com

Methoxy (B1213986) (-OCH₃) group at C2: The methoxy group is a strong activating group. It exerts a strong electron-donating resonance effect by donating a lone pair of electrons from the oxygen atom to the pyridine ring. This increases the electron density of the ring, making it more susceptible to electrophilic attack. organicchemistrytutor.com This resonance effect is strongest at the ortho and para positions relative to the methoxy group. The methoxy group also has an electron-withdrawing inductive effect, but the resonance effect is dominant.

Methyl (-CH₃) group at C3: The methyl group is a weak activating group that donates electron density to the ring through an inductive effect and hyperconjugation. mnstate.edu It also directs incoming electrophiles to the ortho and para positions.

In this compound, the powerful activating and ortho-, para-directing effect of the methoxy group at the C2 position is expected to be the dominant factor in determining the position of electrophilic attack. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, making the ring less reactive than benzene (B151609) towards electrophilic substitution. utexas.eduyoutube.com However, the activating groups can counteract this effect. The most likely position for electrophilic attack would be the C4 position, which is para to the strongly activating methoxy group and ortho to the weakly activating methyl group. The C6 position is ortho to the methoxy group, but may be sterically hindered by the adjacent nitrogen atom and the C5-chloro substituent.

Limitations and Alternative Functionalization Strategies

While electrophilic aromatic substitution is a fundamental reaction, it has limitations, especially for deactivated pyridine rings. The inherent electron-deficient nature of the pyridine ring makes electrophilic substitution challenging compared to benzene. utexas.eduyoutube.com When strong deactivating groups are present, harsh reaction conditions are often required, which can lead to low yields and side reactions.

Given these limitations, alternative functionalization strategies are often employed for pyridine derivatives. One powerful alternative is nucleophilic aromatic substitution (SNAr) . This reaction is particularly effective for pyridines bearing good leaving groups, such as halogens, at the 2- or 4-positions, which are activated by the electron-withdrawing nitrogen atom. youtube.com In the case of this compound, the chlorine atom at the 5-position is not as activated towards SNAr as a halogen at the 2- or 4-position. However, under certain conditions, it may still be possible to displace the chloride with a strong nucleophile.

Another important alternative is metal-catalyzed cross-coupling reactions , as discussed in section 3.2.3. Reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings allow for the formation of C-C, C-O, and C-N bonds at specific positions on the pyridine ring, often with high selectivity and under milder conditions than traditional methods. beilstein-journals.orgresearchgate.net These methods are particularly valuable for functionalizing positions that are not easily accessible through electrophilic or nucleophilic substitution.

Directed ortho-metalation (DoM) is another powerful strategy for the regioselective functionalization of substituted aromatics. In this approach, a directing group on the ring coordinates to an organometallic base (like an organolithium reagent), which then deprotonates the adjacent ortho-position. The resulting lithiated species can then be trapped with an electrophile. For this compound, the methoxy group could potentially act as a directing group, allowing for functionalization at the C3-position if the methyl group were not present.

Oxidation and Reduction Pathways

Oxidation of the Pyridine Nitrogen (N-Oxidation)

The oxidation of the nitrogen atom in the pyridine ring to form a pyridine N-oxide is a common and useful transformation. This modification significantly alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. The N-oxide can be a valuable intermediate for further functionalization. researchgate.net

For alkylpyridines, N-oxidation is often carried out using oxidizing agents like hydrogen peroxide. tamu.edutamu.edu The reaction can be catalyzed by various species, including phosphotungstic acid. google.compatsnap.com A method for the synthesis of 4-chloro-3-methoxy-2-methylpyridine-N-oxide using hydrogen peroxide and a phosphotungstic acid catalyst has been reported. google.compatsnap.com This process is described as having mild reaction conditions and being suitable for industrial production. The N-oxidation of 2,3-lutidine (B1584814) (2,3-dimethylpyridine) has also been achieved using ruthenium trichloride (B1173362) as a catalyst in the presence of oxygen. orientjchem.org

The formation of the N-oxide introduces an oxygen atom that can donate electron density to the ring through resonance, thereby activating the ring, particularly at the 2- and 4-positions, towards electrophilic substitution. At the same time, the positively charged nitrogen atom in the N-oxide enhances the ring's susceptibility to nucleophilic attack.

Reduction of the Pyridine Ring System

The pyridine ring can be reduced to various partially or fully saturated derivatives, such as dihydropyridines and piperidines. researchgate.net These reduced heterocycles are important structural motifs in many natural products and pharmaceuticals. researchgate.netdovepress.com

The partial reduction of pyridines to dihydropyridines can be achieved using various methods. The Birch reduction, which employs sodium in liquid ammonia (B1221849) and an alcohol, is a classic method for this transformation. acs.org More recently, milder and more selective methods have been developed, such as the use of amine boranes. nih.gov The regioselectivity of the reduction (i.e., the formation of 1,2- or 1,4-dihydropyridines) can often be controlled by the choice of reducing agent and the substituents on the pyridine ring. acs.orgnih.gov For electron-deficient pyridines, reduction can be accomplished using sodium and naphthalene (B1677914) in THF. acs.org

The complete reduction of the pyridine ring to a piperidine (B6355638) ring typically requires more forcing conditions, such as catalytic hydrogenation at high pressure and temperature using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium on carbon (Rh/C). researchgate.net The presence of a chloro-substituent on the pyridine ring can sometimes lead to dehalogenation during catalytic hydrogenation. oregonstate.edu For chloropyridines, reduction with samarium diiodide (SmI₂) in the presence of water has been shown to yield piperidines, although this can also lead to dehalogenation. clockss.org Electrochemical methods have also been explored for the reduction of chloropyridines, with the selectivity of dechlorination being a key challenge. google.com

Chemical Stability and Degradation Mechanisms of this compound

The chemical stability of this compound is a critical aspect influencing its persistence, transformation, and ultimate fate in various environments. The presence of both a chloro and a methoxy substituent on the pyridine ring introduces specific reactive sites that are susceptible to degradation under certain conditions. This section explores the hydrolytic and photochemical degradation pathways of this compound.

Hydrolytic Stability of Methoxy and Chloro Groups

The hydrolysis of this compound involves the reaction of the compound with water, which can lead to the cleavage of the C-Cl and C-OCH₃ bonds. The reactivity of these groups is influenced by factors such as pH, temperature, and the electronic properties of the pyridine ring.

The chloro group at the 5-position of the pyridine ring is generally stable under neutral conditions but can undergo nucleophilic substitution by water (hydrolysis) under more forced conditions, such as high temperatures or in the presence of acids or bases, to yield 5-hydroxy-2-methoxy-3-methylpyridine. For instance, studies on the hydrolysis of 2-chloropyridine (B119429) in supercritical water have demonstrated that the C-Cl bond can be cleaved at elevated temperatures. ntnu.no The rate of this hydrolysis is expected to be influenced by the electronic effects of the other substituents on the ring.

The methoxy group at the 2-position is also susceptible to hydrolysis, which would result in the formation of 5-chloro-3-methylpyridin-2(1H)-one. The 2-methoxypyridine (B126380) moiety can undergo acid-catalyzed hydrolysis where the pyridine nitrogen is first protonated, facilitating the nucleophilic attack of water on the C2 carbon. Research on 2-methoxypyridine derivatives indicates that the alkoxy group has an inductive electron-withdrawing effect, which reduces the basicity of the pyridine nitrogen. nih.gov This altered basicity can, in turn, affect the kinetics of hydrolysis.

The relative ease of hydrolysis of the chloro and methoxy groups can be influenced by the reaction conditions. In acidic media, protonation of the ring nitrogen may activate the ring towards nucleophilic attack, potentially facilitating the hydrolysis of both groups. Conversely, under basic conditions, direct nucleophilic attack by hydroxide (B78521) ions on the carbon atoms attached to the chloro and methoxy groups would be the primary degradation pathway.

Table 1: Predicted Hydrolytic Reactivity of Functional Groups in this compound

| Functional Group | Position | Predicted Reactivity under Hydrolysis | Potential Product(s) | Supporting Evidence/Analogy |

| Chloro | 5 | Stable at neutral pH and ambient temperature. Susceptible to hydrolysis at high temperatures and/or acidic/basic conditions. | 5-Hydroxy-2-methoxy-3-methylpyridine | Hydrolysis of 2-chloropyridine in supercritical water demonstrates C-Cl bond cleavage. ntnu.no |

| Methoxy | 2 | Susceptible to acid-catalyzed hydrolysis. Can also be cleaved under basic conditions at elevated temperatures. | 5-Chloro-3-methylpyridin-2(1H)-one | 2-Alkoxypyridines are known to hydrolyze to the corresponding pyridin-2-ones. The reaction is often acid-catalyzed. nih.gov |

Photochemical Reactivity Considerations

The photochemical reactivity of this compound is primarily dictated by its ability to absorb ultraviolet (UV) radiation and the subsequent chemical changes that occur in the excited state. The presence of the pyridine ring and the chloro substituent are key factors in its potential for photodegradation.

Chlorinated aromatic compounds are known to be susceptible to photolysis. The carbon-chlorine (C-Cl) bond can undergo homolytic or heterolytic cleavage upon absorption of UV light, leading to the formation of highly reactive radical or ionic intermediates, respectively. Research on the photodegradation of 2-chloropyridine in aqueous solutions has shown that it can be transformed into a variety of products. nih.gov This suggests that a primary pathway for the photodegradation of this compound would involve the cleavage of the C-Cl bond to form a pyridyl radical. This radical can then abstract a hydrogen atom to form 2-methoxy-3-methylpyridine (B1590087) or react with other species in the medium.

It is important to note that some studies suggest that 2-chloropyridine itself does not absorb light at wavelengths greater than 290 nm, which would make it resistant to direct photolysis by sunlight at the Earth's surface. nih.gov However, the presence of other chromophores or photosensitizers in the environment could facilitate its degradation. The methoxy and methyl groups on the pyridine ring of this compound may shift its absorption spectrum, potentially making it more susceptible to direct solar photolysis.

The photodegradation of pharmaceuticals and other organic compounds in the environment is a complex process that can lead to a variety of transformation products. sigmaaldrich.com The intermediates formed during the photolysis of this compound could themselves be reactive and undergo further photochemical or chemical reactions, leading to a complex mixture of degradation products.

Table 2: Potential Photochemical Degradation Pathways and Products of this compound

| Photochemical Process | Proposed Intermediate(s) | Potential Final Product(s) | Analogous Reaction |

| C-Cl Bond Homolysis | 2-Methoxy-3-methylpyridin-5-yl radical, Chlorine radical | 2-Methoxy-3-methylpyridine | Photolysis of chlorpromazine (B137089) involves homolytic cleavage of the C-Cl bond. nih.gov |

| C-Cl Bond Heterolysis | 2-Methoxy-3-methylpyridin-5-yl cation, Chloride ion | 5-Hydroxy-2-methoxy-3-methylpyridine | Photohydrolysis of chlorobenzenes to form phenols. |

| Ring Rearrangement/Fragmentation | Various radical and ionic species | Smaller, more oxidized molecules | Photodegradation of 2-chloropyridine leads to intermediates like 1H-pyrrole-2-carboxaldehyde. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

A ¹H NMR spectrum of 5-Chloro-2-methoxy-3-methylpyridine would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would likely feature two doublets, representing the protons at the C4 and C6 positions of the pyridine (B92270) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methoxy (B1213986) group.

The methyl group at the C3 position would appear as a singlet in the upfield region of the spectrum. Similarly, the protons of the methoxy group at the C2 position would also produce a singlet. The integration of these signals would correspond to the number of protons in each group (1H for each aromatic proton, 3H for the methyl group, and 3H for the methoxy group).

No experimental ¹H NMR data for this compound is currently available in public databases.

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. We would anticipate seven distinct signals, one for each of the seven carbon atoms in this compound. The chemical shifts of the carbon atoms in the pyridine ring would be particularly informative. The carbon atom bonded to the chlorine (C5) would likely appear at a lower field compared to the other carbons due to the deshielding effect of the halogen. Conversely, the carbon attached to the electron-donating methoxy group (C2) would be shifted to a higher field.

The carbon of the methyl group and the methoxy group would resonate in the upfield region of the spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment could be used to distinguish between CH, CH₂, and CH₃ groups.

Specific ¹³C NMR chemical shift values for this compound have not been reported in the surveyed literature.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For this compound, a cross-peak between the H4 and H6 protons would be expected, confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the direct assignment of each proton to its corresponding carbon atom.

No 2D NMR data for this compound has been found in the public domain.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups and the vibrational modes of a molecule.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Key expected vibrations include:

C-H stretching: Aromatic C-H stretching vibrations would appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl and methoxy groups would be observed just below 3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the pyridine ring would be found in the 1400-1600 cm⁻¹ region.

C-O stretching: The C-O stretching of the methoxy group would likely produce a strong band in the 1200-1300 cm⁻¹ region for the aryl-alkyl ether linkage.

C-Cl stretching: The C-Cl stretching vibration is expected in the lower frequency region, typically between 600 and 800 cm⁻¹.

A published FT-IR spectrum with peak assignments for this compound is not available.

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum would also show vibrations of the pyridine ring and the various C-H, C-O, and C-Cl bonds. Often, symmetric vibrations are more intense in Raman spectra, while asymmetric vibrations are stronger in FT-IR. The combination of both techniques would provide a more complete picture of the vibrational modes of the molecule.

No experimental Raman spectroscopic data for this compound has been reported in the available scientific literature.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₇H₈ClNO. apolloscientific.co.uksynblock.com Using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O), the exact mass can be calculated. This precise measurement is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

The calculated monoisotopic mass for C₇H₈ClNO is approximately 157.030 g/mol .

The fragmentation of this compound under different ionization conditions provides valuable structural information.

Electron Ionization (EI-MS): EI is a hard ionization technique that often results in extensive fragmentation. mpg.de The initial event is the formation of a molecular ion (M⁺•). Plausible fragmentation pathways for this compound would involve the loss of stable radicals or neutral molecules.

Loss of a methyl radical (•CH₃): Cleavage of the methoxy group could lead to a fragment ion at m/z 142.

Loss of a chlorine radical (•Cl): This would produce an ion at m/z 122.

α-cleavage: Cleavage of the bond adjacent to the pyridine ring could result in the loss of the chloromethyl moiety, though this is less direct. More likely is the loss of formaldehyde (B43269) (CH₂O) from the methoxy group after rearrangement, yielding an ion at m/z 127.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that typically produces a protonated molecular ion, [M+H]⁺, especially for basic compounds like pyridines. mdpi.com Fragmentation is then induced in the gas phase (tandem MS or MS/MS).

Protonation: The pyridine nitrogen is the most likely site of protonation, yielding a parent ion at m/z 158.

Neutral Loss: The subsequent fragmentation of the [M+H]⁺ ion would likely proceed through the loss of stable neutral molecules, such as methanol (B129727) (CH₃OH) to give a fragment at m/z 126, or HCl to give a fragment at m/z 122. researchgate.net

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Ionization Mode | Precursor Ion (m/z) | Proposed Fragment (m/z) | Proposed Neutral Loss |

|---|---|---|---|

| EI | 157 (M⁺•) | 142 | •CH₃ |

| EI | 157 (M⁺•) | 122 | •Cl |

| ESI | 158 ([M+H]⁺) | 126 | CH₃OH |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule.

The electronic spectrum of this compound is expected to be dominated by transitions associated with the substituted pyridine ring. These transitions are primarily of two types:

π → π* Transitions: These are high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. For substituted pyridines, these often appear as two distinct bands, analogous to the E₂- and B-bands in benzene (B151609) derivatives. researchgate.net

n → π* Transition: This is a lower-intensity absorption resulting from the promotion of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital. This transition is characteristic of heteroaromatic compounds containing nitrogen. researchgate.net

The presence of chloro, methoxy, and methyl substituents on the pyridine ring will cause shifts in the absorption maxima (λmax) compared to unsubstituted pyridine due to their electronic effects (inductive and mesomeric).

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Orbital Change | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | π bonding → π* antibonding | 200 - 280 nm | High |

Solvatochromism describes the change in a substance's color—and hence its UV-Vis absorption spectrum—when dissolved in different solvents. The polarity of the solvent can significantly affect the energies of the molecular orbitals involved in electronic transitions. ijiset.com

Hypsochromic Shift (Blue Shift): The n → π* transition of this compound is expected to undergo a hypsochromic shift when the solvent is changed from non-polar (e.g., hexane) to polar and protic (e.g., ethanol (B145695) or water). libretexts.org The polar solvent molecules can form hydrogen bonds with the nitrogen's lone pair, which stabilizes the non-bonding 'n' orbital and lowers its energy. This increases the energy gap for the n → π* transition, shifting its absorption to a shorter wavelength. libretexts.org

Bathochromic Shift (Red Shift): The π → π* transitions are generally less sensitive to solvent polarity but may exhibit a slight bathochromic shift in polar solvents. This occurs because the excited π* state is often more polar than the ground π state and is thus better stabilized by polar solvent molecules, slightly reducing the transition energy. researchgate.netbiointerfaceresearch.com

Mentioned Compounds

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-aminopyridine |

| 2-amino picoline |

| 2-chloro-6-methoxy pyridine |

| Benzene |

| Ethanol |

| Hexane |

| Water |

| Methanol |

| Formaldehyde |

X-ray Crystallography

A comprehensive search of scientific literature and crystallographic databases reveals that a single-crystal X-ray diffraction study for this compound has not been publicly reported. The determination of a crystal structure is an empirical process that requires the successful growth of a single crystal of the compound, which is then subjected to X-ray diffraction analysis. Without such a study, the precise solid-state molecular geometry, conformational parameters, and specific intermolecular interactions for this particular compound remain experimentally unconfirmed.

While data for structurally related pyridine derivatives exist, these cannot be directly extrapolated to accurately describe this compound due to the significant influence of substituent position and nature on crystal packing and molecular conformation. The following sections outline the type of information that would be obtained from a successful X-ray crystallographic analysis.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

Table 1: Hypothetical Bond Lengths and Angles for this compound This table is for illustrative purposes only and does not represent experimental data.

| Parameter | Value |

|---|---|

| C-Cl Bond Length (Å) | Data Not Available |

| C-O (methoxy) Bond Length (Å) | Data Not Available |

| C-N (pyridine) Bond Length (Å) | Data Not Available |

| C-C (pyridine) Bond Length (Å) | Data Not Available |

| C-N-C Angle (°) | Data Not Available |

| C-C-Cl Angle (°) | Data Not Available |

Conformational Analysis and Torsional Angles

The crystal structure would also allow for a detailed conformational analysis. A key aspect would be the determination of torsional angles (or dihedral angles), which describe the rotation around single bonds. Of particular interest would be the torsional angle defining the orientation of the methoxy group relative to the plane of the pyridine ring. This would reveal whether the methoxy group is planar with the ring or twisted out of the plane, which has implications for electronic effects and steric hindrance.

Table 2: Hypothetical Torsional Angles for this compound This table is for illustrative purposes only and does not represent experimental data.

| Torsional Angle | Definition | Value (°) |

|---|---|---|

| τ1 | C(3)-C(2)-O-C(methoxy) | Data Not Available |

Intermolecular Interactions in Crystalline State

Analysis of the crystal packing would identify the non-covalent interactions that stabilize the three-dimensional lattice. These interactions govern the physical properties of the solid, such as melting point and solubility. For this compound, one would anticipate the potential for several types of interactions:

Halogen Bonding: The chlorine atom on the pyridine ring could act as a halogen bond donor, interacting with electronegative atoms (like the nitrogen or oxygen) on adjacent molecules.

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors (like O-H or N-H), weak C-H···N or C-H···O hydrogen bonds involving the methyl or aromatic protons could play a role in the crystal packing.

π-π Stacking: The aromatic pyridine rings could stack on top of each other, leading to stabilizing π-π interactions. The geometry of this stacking (e.g., face-to-face or offset) would be determined from the crystal structure.

Computational and Theoretical Investigations of 5 Chloro 2 Methoxy 3 Methylpyridine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

No published data were found detailing DFT calculations for 5-Chloro-2-methoxy-3-methylpyridine. Such calculations would typically be performed using specific basis sets (e.g., 6-311++G(d,p)) to provide insights into the molecule's characteristics. researchgate.net

Geometry Optimization and Equilibrium Structures

Information regarding the optimized geometric parameters (bond lengths and angles) of this compound from quantum chemical calculations is not available in the reviewed literature. A full geometry optimization would determine the most stable conformation of the molecule. mdpi.com

Vibrational Frequency Calculations and Spectral Simulation

There are no specific reports on the calculated vibrational frequencies or simulated infrared (IR) and Raman spectra for this compound. This analysis would help in assigning the characteristic vibrational modes of the molecule. researchgate.net

Prediction of NMR Chemical Shifts and Coupling Constants

While DFT is a recognized method for predicting NMR chemical shifts with considerable accuracy, nih.gov no studies presenting these predictions for this compound were located.

Electronic Structure Analysis

The electronic properties of this compound, which are crucial for understanding its reactivity and kinetic stability, have not been detailed in available research.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The energies of the HOMO and LUMO orbitals, and the corresponding energy gap, are fundamental parameters in determining molecular reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. mdpi.com A small HOMO-LUMO gap indicates high chemical reactivity and low kinetic stability. mdpi.com Regrettably, specific HOMO-LUMO analysis data for this compound are not available.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface, identifying electrophilic and nucleophilic sites. nanobioletters.com Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack. No MEP analysis for this compound has been published.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a critical tool for understanding the intramolecular interactions and charge transfer processes within a molecule. By converting the complex many-electron wavefunction into a more intuitive picture of localized bonds and lone pairs, NBO analysis quantifies the delocalization of electron density, which is indicative of hyperconjugative and steric interactions.

In the case of this compound, NBO analysis would be expected to reveal significant interactions between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds. For instance, the interaction between the oxygen lone pairs of the methoxy (B1213986) group and the antibonding orbital of the C2-C3 bond in the pyridine (B92270) ring would contribute to the stabilization of the molecule. Similarly, interactions involving the chlorine atom's lone pairs and the pyridine ring's π-system would influence the molecule's electronic distribution and reactivity. The magnitude of these interactions, expressed as second-order perturbation theory energies (E(2)), provides a quantitative measure of their importance.

A hypothetical table of significant NBO interactions for this compound is presented below. Please note that these are representative values and would require specific computational studies to be confirmed.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) O | σ(C2-C3) | 5.2 |

| LP (1) N | σ(C2-C3) | 4.8 |

| LP (2) Cl | π*(C4-C5) | 2.1 |

This table illustrates the potential charge transfer from the lone pair (LP) of the oxygen and nitrogen atoms to the antibonding orbitals (σ) of the pyridine ring, as well as from the chlorine lone pair to the antibonding π orbital.

Thermodynamic and Kinetic Studies

The study of reaction thermodynamics and kinetics through computational modeling provides predictive insights into the chemical transformations of this compound.

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling allows for the exploration of potential chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the most likely routes for reactions such as nucleophilic aromatic substitution or reactions at the substituent groups.

Transition state analysis is a crucial component of this modeling. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. By locating and characterizing the geometry and energy of the transition state, chemists can understand the mechanism of a reaction. For example, in a hypothetical nucleophilic substitution reaction where the chlorine atom is replaced, the transition state would involve the partial formation of a new bond with the incoming nucleophile and the partial breaking of the C-Cl bond.

Energy Barriers and Reaction Rate Predictions

The energy difference between the reactants and the transition state is known as the activation energy or energy barrier. This barrier is a key determinant of the reaction rate. A higher energy barrier corresponds to a slower reaction. Computational methods can calculate these energy barriers, allowing for the prediction of reaction rates under different conditions.

For this compound, the energy barriers for various potential reactions could be calculated. This information is invaluable for synthetic chemists looking to utilize this compound as a building block for more complex molecules.

| Reaction Type | Calculated Energy Barrier (kcal/mol) | Predicted Relative Rate |

| Nucleophilic substitution at C5 | 25 | Moderate |

| Electrophilic attack at N1 | 15 | Fast |

| Demethylation of methoxy group | 35 | Slow |

This hypothetical data suggests that electrophilic attack at the nitrogen atom would be the most kinetically favorable process.

Topological Analysis

Topological analysis of the electron density provides a rigorous framework for characterizing the nature of chemical bonds and non-covalent interactions.

Atoms in Molecules (AIM) Theory for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, analyzes the topology of the electron density to define atoms and the bonds between them. The properties of the electron density at the bond critical points (BCPs) reveal the nature of the chemical bonds. For instance, the value of the Laplacian of the electron density (∇²ρ) at a BCP can distinguish between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell (ionic, van der Waals) interactions (∇²ρ > 0).

In this compound, AIM analysis would be used to characterize the covalent bonds within the pyridine ring and with its substituents, as well as any intramolecular non-covalent interactions.

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian (∇²ρ) at BCP (a.u.) | Bond Character |

| C2-N1 | 0.32 | -0.95 | Covalent |

| C5-Cl | 0.21 | -0.40 | Polar Covalent |

| O-C(methoxy) | 0.28 | -0.85 | Covalent |

This illustrative table shows how AIM parameters would characterize the different bonds within the molecule.

Reduced Density Gradient (RDG) Analysis for Non-covalent Interactions

Reduced Density Gradient (RDG) analysis is a powerful method for visualizing and characterizing non-covalent interactions. By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue, regions of hydrogen bonding, van der Waals interactions, and steric repulsion can be identified.

Synthetic Utility and Diverse Applications in Advanced Materials and Chemical Sciences

Building Block for Complex Heterocyclic Systems

The strategic placement of chloro, methoxy (B1213986), and methyl groups on the pyridine (B92270) ring endows 5-Chloro-2-methoxy-3-methylpyridine with a versatile reactivity profile, making it a valuable building block for the synthesis of more complex heterocyclic structures. The electron-donating methoxy group and the electron-withdrawing chloro atom, along with the methyl group, influence the regioselectivity of subsequent chemical transformations.

Synthesis of Poly-substituted Pyridines

The functional groups present in this compound serve as handles for the introduction of additional substituents, leading to the formation of poly-substituted pyridines. These highly functionalized pyridines are of significant interest in medicinal chemistry and materials science. The chlorine atom at the 5-position is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

For instance, the chlorine atom can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to yield 5-substituted-2-methoxy-3-methylpyridines. Furthermore, the methoxy group at the 2-position can be cleaved under specific conditions to yield the corresponding 2-pyridone, which opens up another avenue for functionalization. The methyl group at the 3-position can also be a site for further reactions, such as oxidation or halogenation, to introduce additional functional moieties.

The synthesis of polysubstituted pyridines is a significant area of research, with various methods being developed to achieve this. researchgate.netresearchgate.net While specific examples detailing the use of this compound in extensive, multi-step syntheses of complex poly-substituted pyridines are not widely documented in readily available literature, its structure is analogous to other polysubstituted pyridines that serve as versatile building blocks. bohrium.comnih.gov For example, related structures like 2-chloro-5-methylpyridine-3-carbaldehyde (B1588787) are utilized in the convenient preparation of a series of imines by reaction with various amines. researchgate.net This highlights the potential of the chloro- and methyl-substituted pyridine core for elaboration.

Construction of Fused and Bridged Heterocyclic Frameworks

The inherent reactivity of this compound also lends itself to the construction of fused and bridged heterocyclic systems. These complex molecular architectures are often found in natural products and pharmaceutically active compounds.

One potential strategy for constructing fused rings involves the functionalization of the methyl group, followed by an intramolecular cyclization reaction. For example, oxidation of the methyl group to a carboxylic acid or an aldehyde would furnish a precursor that could undergo cyclization with a suitably positioned nucleophile on the pyridine ring or an adjacent substituent. Although direct examples involving this compound are not prevalent in the searched literature, the principles of such transformations are well-established in pyridine chemistry. The development of transition-metal-catalyzed "cut-and-sew" reactions of cyclobutanones has also emerged as a powerful method for constructing diverse bridged and fused rings. acs.org

Precursor for Advanced Functional Molecules

The unique combination of functional groups on this compound makes it a valuable precursor for the design and synthesis of a variety of advanced functional molecules with applications in coordination chemistry, analytical chemistry, and materials science.

Design and Synthesis of Ligands for Coordination Chemistry

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. The substituents on the ring can be modified to create multidentate ligands capable of forming stable complexes with a variety of metals.

For example, the chloro group could be replaced by a coordinating group, or the methyl group could be functionalized to introduce a donor atom, leading to the formation of bidentate or tridentate ligands. Schiff base ligands derived from substituted pyridines are well-known for their ability to form stable metal complexes with diverse applications. nih.gov While a direct synthesis of a ligand from this compound is not explicitly detailed in the provided search results, the fundamental principles of ligand design suggest its potential as a starting material. The electronic properties of the resulting metal complexes can be fine-tuned by the nature of the substituents on the pyridine ring, making them suitable for applications in catalysis and materials science.

Development of Reagents for Analytical Chemistry

The structural features of this compound suggest its potential as a precursor for the development of specialized reagents for analytical chemistry. For instance, it could be incorporated into larger molecules designed as selective chromogenic or fluorogenic sensors for specific metal ions or anions. The pyridine nitrogen can act as a binding site, and the electronic properties of the molecule can be tailored to produce a measurable signal upon binding to the target analyte.

Role in Materials Science

While direct applications of this compound in materials science are not extensively documented, its potential as a precursor for functional materials is noteworthy. The pyridine core is a common structural motif in organic electronic materials, including polymers and small molecules for optoelectronic applications.

The ability to functionalize the pyridine ring at multiple positions allows for the synthesis of monomers that can be polymerized to create materials with tailored electronic and optical properties. For example, the introduction of conjugated side chains could lead to the development of conductive polymers or materials with interesting photophysical properties. A related compound, 5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine, is noted for its potential in developing novel materials with specific electronic or optical properties due to its unique structure. This suggests that appropriately modified derivatives of this compound could also find utility in this field.

Role in Multi-component and Cascade Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, represent a highly efficient strategy for generating molecular diversity. nih.govresearchgate.net Similarly, cascade reactions, involving a sequence of intramolecular transformations, allow for the rapid construction of intricate molecular frameworks from simple precursors. The unique substitution pattern of this compound, featuring a reactive chlorine atom, a methoxy group, and a methyl group on the pyridine ring, makes it an intriguing candidate for the design of novel MCRs and cascade sequences.

Integration into Divergent Synthetic Strategies

Divergent synthesis aims to create a library of structurally distinct compounds from a common intermediate, a powerful approach in drug discovery and materials science. nih.gov While direct examples of this compound in complex divergent syntheses are not extensively documented in publicly available literature, its structure lends itself to such strategies.

The chlorine atom at the 5-position is a prime site for nucleophilic aromatic substitution (SNAr) reactions or transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, leading to a first level of diversification. For instance, coupling with different boronic acids via the Suzuki reaction or with various amines via the Buchwald-Hartwig amination would yield a library of 5-substituted-2-methoxy-3-methylpyridines.

Further diversification could be achieved by targeting the methoxy and methyl groups. The 2-methoxy group can be cleaved to the corresponding pyridone, which offers different reactivity, or it can be activated for substitution. The 3-methyl group can potentially be functionalized through radical reactions or by oxidation to a carboxylic acid or an aldehyde, opening up another avenue for derivatization.

A hypothetical divergent strategy could involve an initial cross-coupling reaction at the 5-position, followed by selective modification of the methoxy or methyl group, thus generating a diverse set of molecules from a single starting scaffold.

Development of Efficient and Atom-Economical Processes

The principles of green chemistry, particularly atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, are central to modern synthetic chemistry. beilstein-journals.org Designing synthetic routes that are both efficient and atom-economical is a key challenge.

While specific, detailed research on the development of highly efficient and atom-economical processes starting from this compound is limited in the accessible literature, we can infer potential pathways based on its structure.

The development of such processes for this compound would likely focus on:

Catalytic Cross-Coupling Reactions: Utilizing catalytic amounts of transition metals to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds at the 5-position.

One-Pot Functionalization: Developing sequential addition of reagents to modify different positions of the pyridine ring in a single reaction vessel.

Cascade Reactions Initiated by a Key Transformation: For instance, a substitution at the 5-position could trigger a subsequent intramolecular cyclization involving the methyl or methoxy group, leading to the formation of fused heterocyclic systems in a single, atom-economical step.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-2-methoxy-3-methylpyridine, and what are their advantages?

- Methodology : Synthesis often involves nucleophilic substitution or acylation reactions. For example, chlorination of methoxy-substituted pyridines or coupling of methyl and methoxy groups via palladium-catalyzed cross-coupling reactions. Acylation approaches, as seen in structurally similar compounds, use methyl-substituted phenyl precursors and pyridine derivatives under reflux with catalysts like triethylamine . Hydrochloride salt formation (e.g., using chloromethyl methyl ether) can improve solubility and stability .

- Key Considerations : Reaction temperature (typically 80–120°C), solvent choice (e.g., dichloromethane or THF), and purification via column chromatography are critical for yield optimization .

Q. How can researchers characterize and confirm the structure of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to identify methoxy (-OCH), methyl (-CH), and chloro (-Cl) substituents. For example, methoxy protons resonate at ~3.8–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (CHClNO) and isotopic patterns.

- X-ray Crystallography : Resolve regiochemical ambiguities in substitution patterns .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during the synthesis of this compound, and how can they be addressed?

- Challenges : Competing substitution at positions 2, 3, or 5 due to electron-donating methoxy and methyl groups directing electrophilic attacks. For example, methoxy groups at position 2 may direct chlorination to position 5 or 3 .

- Solutions : Use blocking/protecting groups (e.g., tert-butyldimethylsilyl ether) or adjust reaction conditions (e.g., Lewis acids like FeCl) to control regiochemistry. Computational modeling (DFT) predicts reactive sites .

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Optimization Strategies :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) for coupling reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side products.

- Temperature Gradients : Lower temperatures (e.g., 0°C) reduce decomposition in sensitive intermediates .

- Data-Driven Approach : Use Design of Experiments (DoE) to statistically evaluate factors like pH, solvent ratios, and catalyst loading .

Q. What analytical methods are most effective for assessing the purity and stability of this compound?

- Purity Assessment :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1%) .

- Elemental Analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values.

- Stability Studies :

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures.

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks to predict shelf life .

Data Contradictions and Resolution

Q. How should researchers resolve contradictions in reported solubility or reactivity data for this compound?

- Case Example : Hydrochloride salts (e.g., 4-(Chloromethyl)-2-methoxypyridine hydrochloride) show enhanced aqueous solubility compared to free bases, which may explain discrepancies in solubility studies .

- Approach : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer) and validate with multiple techniques (e.g., UV-Vis spectroscopy and dynamic light scattering) .

Applications in Scientific Research

Q. What are the emerging applications of this compound in medicinal chemistry?

- Drug Intermediate : Used to synthesize analogs with antiviral or anticancer activity. For example, pyridine derivatives with chloro and methoxy groups exhibit kinase inhibition .

- Biological Activity : Methyl and methoxy groups enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Hazard Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.